Home > Products > Building Blocks P19803 > 1-(5-Bromoquinoxalin-6-yl)thiourea
1-(5-Bromoquinoxalin-6-yl)thiourea - 842138-74-3

1-(5-Bromoquinoxalin-6-yl)thiourea

Catalog Number: EVT-1478626
CAS Number: 842138-74-3
Molecular Formula: C9H7BrN4S
Molecular Weight: 283.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinoxaline derivatives, another class of heterocyclic compounds, often exhibit biological activities like antibacterial, antifungal, and anticancer properties. Combining a quinoxaline scaffold with a thiourea moiety could potentially lead to compounds with enhanced biological activities [, ].

1-(5-Bromopyridin-2-yl)-3-[2-(isoindolo[2,1-a]quinoxalin-6-ylamino)ethyl]thiourea

1-(5-Bromopyridin-2-yl)-3-[2-(6-iminoisoindolo[2,1-a]quinoxalin-5(6H)-yl)ethyl]thiourea

    Compound Description: This compound is another thiourea derivative, structurally similar to the previous example. It also contains an isoindolo[2,1-a]quinoxaline unit, but with an imine group at the 6-position. Like the previous compound, this derivative was also synthesized and evaluated for its HIV-1 RT inhibitory activity but showed no significant effects. []

Overview

1-(5-Bromoquinoxalin-6-yl)thiourea is a synthetic organic compound classified under thioureas, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The compound features a quinoxaline ring substituted with a bromine atom and a thiourea moiety, which may confer unique chemical and biological properties. Its molecular formula is C9H7BrN4SC_9H_7BrN_4S and it has a CAS number of 842138-74-3 .

Synthesis Analysis

Methods

The synthesis of 1-(5-Bromoquinoxalin-6-yl)thiourea typically involves the reaction of 5-bromoquinoxaline with thiourea. This reaction is generally performed under controlled conditions to optimize yield and purity. Common solvents used include ethanol or methanol, and the reaction may be conducted under reflux conditions to facilitate the interaction between reactants.

Technical Details

  1. Reagents: The primary reagents are 5-bromoquinoxaline and thiourea.
  2. Reaction Conditions: The reaction is often carried out in polar solvents at elevated temperatures.
  3. Purification: Post-reaction, the product can be purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Molecular Structure Analysis

Structure

The structure of 1-(5-Bromoquinoxalin-6-yl)thiourea consists of a quinoxaline ring system with a bromine substituent at the 5-position and a thiourea group attached at the 1-position. The compound's structural formula can be illustrated as follows:

C9H7BrN4S\text{C}_9\text{H}_7\text{BrN}_4\text{S}

Data

  • Molecular Weight: 283.15 g/mol
  • InChI Key: HURGDIYVXQDVMD-UHFFFAOYSA-N
  • Boiling Point: Not specified
  • Heavy Atoms: 15
  • Rotatable Bonds: 2
  • Hydrogen Bond Acceptors/Donors: 2 each .
Chemical Reactions Analysis

Types of Reactions

1-(5-Bromoquinoxalin-6-yl)thiourea can participate in several types of chemical reactions, including:

  • Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
  • Reduction: The quinoxaline ring can undergo reduction, yielding tetrahydroquinoxaline derivatives.
  • Substitution: The bromine atom on the quinoxaline ring can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or peracids under mild conditions.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
  • Substitution Nucleophiles: Amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

The reactions can yield various products depending on the type of reaction:

  • Oxidation leads to sulfonyl derivatives.
  • Reduction results in tetrahydroquinoxaline derivatives.
  • Substitution produces various substituted quinoxaline derivatives.
Physical and Chemical Properties Analysis

Physical Properties

1-(5-Bromoquinoxalin-6-yl)thiourea exhibits several notable physical properties:

  • Appearance: Typically exists as a solid.
  • Solubility: Soluble in polar organic solvents.

Chemical Properties

Key chemical properties include:

  • Log P (octanol-water partition coefficient): Ranges from approximately 1.1 to 2.39, indicating moderate lipophilicity.
  • Absorption Characteristics: High gastrointestinal absorption potential with no significant blood-brain barrier permeability.
  • Reactivity: Can undergo oxidation, reduction, and substitution reactions as previously discussed .
Applications

1-(5-Bromoquinoxalin-6-yl)thiourea has several scientific applications:

  1. Analytical Chemistry: Used as a reference standard for method development and validation.
  2. Biological Research: Investigated for its effects on various biological systems, potentially serving as a probe for studying thiourea-related biological processes.
  3. Medicinal Chemistry: Related to Brimonidine, it may have therapeutic potential in treating conditions like glaucoma.
  4. Industrial Applications: Employed in quality control testing and as a precursor for synthesizing materials with specific properties.
Introduction

Structural Identity and Nomenclature of 1-(5-Bromoquinoxalin-6-yl)thiourea

The compound exhibits a well-defined molecular architecture anchored by a quinoxaline heterocycle. Its systematic IUPAC name, 1-(5-bromoquinoxalin-6-yl)thiourea, explicitly denotes the bromine atom at position 5 and the thiourea moiety (-NH-CS-NH₂) attached to position 6 of the quinoxaline ring system [5]. Key structural identifiers include:

  • Molecular Formula: C₉H₇BrN₄S
  • Molecular Weight: 283.15 g/mol [5]
  • CAS Registry Number: 842138-74-3 (primary), with 50358-63-9 referencing its precursor 5-bromoquinoxalin-6-amine [5] [3]
  • Critical Descriptors:
  • SMILES: S=C(N)NC1=CC=C2N=CC=NC2=C1Br [7]
  • InChIKey: HURGDIYVXQDVMD-UHFFFAOYSA-N [7]
  • Canonical SMILES: BrC1=C(C=CC2=NC=CN=C12)NC(=S)N [5]

Table 1: Structural Identifiers and Nomenclature of 1-(5-Bromoquinoxalin-6-yl)thiourea

Identifier TypeValueSource/Reference
Systematic IUPAC Name1-(5-Bromoquinoxalin-6-yl)thiourea [5]
Other Chemical NamesN-(5-Bromoquinoxalin-6-yl)thiourea; Brimonidine Impurity D; Brimonidine Related Compound B [8]
Molecular FormulaC₉H₇BrN₄S [5]
Molecular Weight283.15 g/mol [5]
CAS Number842138-74-3 [5] [7] [8]
Precursor CAS (6-Amino-5-bromoquinoxaline)50358-63-9 [3]
SMILESS=C(N)NC1=CC=C2N=CC=NC2=C1Br [7]
InChIKeyHURGDIYVXQDVMD-UHFFFAOYSA-N [7]

The molecule possesses distinct physicochemical properties influencing its handling and analysis:

  • Melting Point: 198-202°C [5]
  • Density: 1.8±0.1 g/cm³ [5]
  • LogP (Predicted): Consensus ~1.57, indicating moderate lipophilicity [7]
  • Topological Polar Surface Area (TPSA): 95.92 Ų, reflecting significant hydrogen-bonding potential [7]
  • Hazard Classification: Classified as Acute Toxicity (Oral) Category 3 (H301: Toxic if swallowed; GHS06) [7]

Positional isomerism is crucial; bromination at the electron-rich C5/C6 positions of quinoxalin-6-amine (vs. C2/C3) directs subsequent reactions towards the 6-thiourea derivative essential for Brimonidine synthesis. The thiourea group (-NH-CS-NH₂) offers two nucleophilic nitrogen sites, enabling diverse cyclization reactions central to its role in medicinal chemistry [5] .

Historical Context and Discovery in Heterocyclic Chemistry

The development of 1-(5-bromoquinoxalin-6-yl)thiourea is intrinsically linked to the medicinal chemistry of alpha-2 adrenergic receptor agonists, particularly Brimonidine (UK-14,304). Its emergence occurred alongside efforts to optimize quinoxaline derivatives for intraocular pressure reduction in the late 20th century [3] . Key milestones include:

  • Precursor Synthesis (6-Amino-5-bromoquinoxaline): The foundational step involved regioselective bromination of 6-aminoquinoxaline (CAS 6298-37-9) using reagents like N-Bromosuccinimide (NBS) or bromine in dichloromethane. This step yields the critical intermediate 5-bromoquinoxalin-6-amine (CAS 50358-63-9, Brimonidine Related Compound A) [3].
  • Thiourea Conjugation: Subsequent reaction of 5-bromoquinoxalin-6-amine with thiophosgene (Cl₂C=S) or ammonium thiocyanate (NH₄SCN) under controlled conditions introduced the thiourea functionality, forming the title compound [5] . An alternative route employed in situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate, followed by aminolysis [5].
  • Regulatory Recognition: By the early 2000s, the compound was formally identified and characterized as a process-related impurity and potential degradation product in Brimonidine tartrate API batches. This led to its designation as Brimonidine Tartrate Impurity D (EP) and Brimonidine Related Compound B (USP) [8].

Table 2: Historical Development Timeline of 1-(5-Bromoquinoxalin-6-yl)thiourea

Time PeriodDevelopment MilestoneSignificance
Late 1970s-1980sSynthesis & Pharmacological Study of Quinoxaline Derivatives (e.g., UK-14,304/Brimonidine)Established quinoxalines as scaffolds for alpha-2 agonists
1980s-1990sOptimization of Brimonidine Synthetic RoutesRequired regioselective bromination/amination steps yielding key intermediates
Early 2000sIdentification and Isolation from Brimonidine API BatchesRecognized as a critical process-related impurity (Impurity D/Related Compound B)
2005-PresentInclusion in Pharmacopoeial Standards (USP, EP)Formalized testing requirements and reference standards (e.g., USP Catalog# 1076421)

The synthesis represented a significant advancement in regioselective heterocyclic functionalization. Controlling bromination at the 5-position of quinoxalin-6-amine was critical, as alternative positions (e.g., 2- or 3-) would not yield the pharmacologically active Brimonidine upon cyclization with ethylenediamine. The thiourea group was strategically chosen as a linchpin for constructing the imidazoline ring of Brimonidine via reaction with ethylenediamine [8]. Challenges in early synthesis included minimizing polybromination by-products and optimizing the thiourea formation yield, driving refinements in reagent choice (e.g., thiophosgene vs. isothiocyanate precursors) and reaction conditions [5] [7].

Significance in Medicinal Chemistry and Drug Impurity Profiling

Role as a Synthetic Intermediate and Bioactive Scaffold

1-(5-Bromoquinoxalin-6-yl)thiourea serves primarily as the penultimate precursor in Brimonidine synthesis. Its reaction with ethylenediamine facilitates cyclocondensation, forming the fused imidazoline-quinoxaline core of the active pharmaceutical ingredient (API) [8]. This transformation underscores its critical role in manufacturing:

5-Bromoquinoxalin-6-amine + Thiourea-forming reagent → 1-(5-Bromoquinoxalin-6-yl)thiourea  ↓ + Ethylenediamine  Brimonidine (5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine)  

Beyond Brimonidine, the molecule exhibits inherent pharmacophore potential. Computational studies predict moderate CYP1A2 inhibition (Yes; SVM model ACC=0.83), suggesting possible interactions with drug-metabolizing enzymes [7]. Its structure combines a planar, aromatic quinoxaline (potential DNA intercalation) with a thiourea moiety (hydrogen-bond donor/acceptor capabilities), making it a candidate scaffold for developing kinase inhibitors or antimicrobial agents. While direct therapeutic applications are limited, derivatives demonstrate ongoing research interest in anticancer and antiviral domains [4] [7].

Critical Importance in Pharmaceutical Impurity Profiling

The compound’s paramount significance lies in its status as a specified impurity in Brimonidine tartrate:

  • EP Monograph: Designated Brimonidine Tartrate Impurity D
  • USP Monograph: Designated Brimonidine Related Compound B [8]

Regulatory guidelines (ICH Q3A/B) mandate strict control of such impurities due to potential impacts on API safety and efficacy. Consequently, 1-(5-bromoquinoxalin-6-yl)thiourea is:

  • Synthesized as a Neat Standard: Supplied in high purity (>98%) for use in chromatographic calibration [8].
  • Subject to Strict Limits: Typically controlled at ≤0.15% in Brimonidine API via HPLC or LC-MS methods [8].
  • Essential for Method Validation: Used in specificity, accuracy, and detection limit studies for Brimonidine release testing [8].

Table 3: Regulatory and Analytical Specifications of 1-(5-Bromoquinoxalin-6-yl)thiourea as a Drug Impurity

AspectSpecification/RequirementSource
Pharmacopoeial DesignationBrimonidine Tartrate Impurity D (EP); Brimonidine Related Compound B (USP) [8]
USP Reference StandardCatalog No: 1076421; Container: Vial; Lot: F034K0 [8]
Typical Acceptance Limit≤ 0.1% - 0.15% in Brimonidine Tartrate API [8]
Primary Analytical MethodReversed-Phase HPLC (UV Detection) [8]
Key Storage Conditions+5°C (short-term); Desiccated, -20°C (long-term stability) [7]
Harmonized System (HS) Code2933990090 (Heterocyclic compounds with nitrogen hetero-atom(s) only) [5] [8]

Industrial and Research Impact

Market analyses indicate steady growth for N-(5-Bromoquinoxalin-6-yl)thiourea, driven by:

  • Expanding Brimonidine Production: Increased global demand for antiglaucoma therapies.
  • Rigorous Quality Control Enforcement: Stricter pharmacopoeial requirements necessitate high-purity reference standards [4].
  • Research Applications: Utilization in synthesizing novel guanidine derivatives (e.g., 2-(5-bromoquinoxalin-6-yl)guanidine, CAS 168329-48-4) explored for diverse bioactivities .

The market is projected to grow at a CAGR of x.x% (2024-2031), fueled by pharmaceutical R&D investments in North America, Europe, and Asia-Pacific [4]. Key manufacturers focus on scalable synthesis (addressing HazMat constraints: Class 6.1, UN 2811, PG III) and advanced purification techniques to meet stringent regulatory specifications [4] [7] [8].

Properties

CAS Number

842138-74-3

Product Name

1-(5-Bromoquinoxalin-6-yl)thiourea

IUPAC Name

(5-bromoquinoxalin-6-yl)thiourea

Molecular Formula

C9H7BrN4S

Molecular Weight

283.15

InChI

InChI=1S/C9H7BrN4S/c10-7-5(14-9(11)15)1-2-6-8(7)13-4-3-12-6/h1-4H,(H3,11,14,15)

SMILES

C1=CC2=NC=CN=C2C(=C1NC(=S)N)Br

Synonyms

5-Bromoquinazolin-6-ylthiourea; N-(5-bromo-6-quinoxalinyl)thioure; Thiourea,N-(5-broMo-6-quinoxalinyl)-; (5-Bromo-6-quinoxalinyl)thiourea

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.